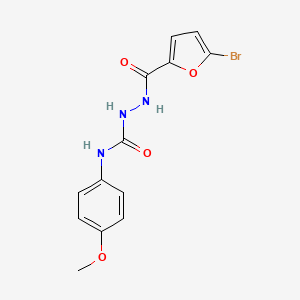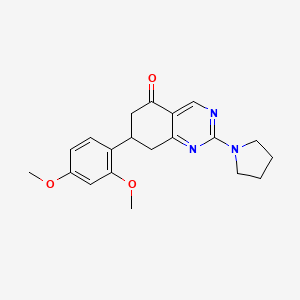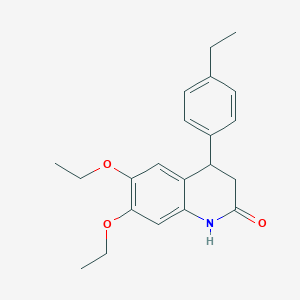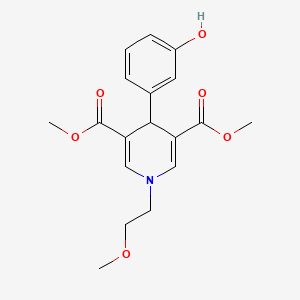
2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide
Vue d'ensemble
Description
2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide, also known as BFH, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. BFH is a hydrazinecarboxamide derivative that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide is not fully understood. However, studies have suggested that 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide exerts its therapeutic effects by modulating various signaling pathways involved in cancer, inflammation, and glucose metabolism. 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cancer. 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has also been shown to activate AMPK, a key regulator of glucose metabolism.
Biochemical and physiological effects:
2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been shown to exhibit various biochemical and physiological effects. 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been found to induce apoptosis, a process of programmed cell death, in cancer cells. 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has also been shown to reduce the production of reactive oxygen species, which are involved in various pathological conditions. In addition, 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been found to regulate glucose metabolism by increasing glucose uptake and reducing gluconeogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been shown to be stable under various conditions, making it suitable for long-term storage and handling. 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide is also soluble in various solvents, allowing for easy preparation of solutions for experiments. However, the limitations of 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide include its high cost and limited availability, which may restrict its use in certain experiments.
Orientations Futures
For 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide research can include investigating its efficacy in combination with other drugs, exploring its role in other pathological conditions, and optimizing its synthesis method to improve its yield and purity. In addition, further studies can elucidate the mechanism of action of 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide and identify its molecular targets.
Applications De Recherche Scientifique
2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and diabetes. 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been found to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has also been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been studied for its potential role in the treatment of diabetes by regulating glucose metabolism.
Propriétés
IUPAC Name |
1-[(5-bromofuran-2-carbonyl)amino]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O4/c1-20-9-4-2-8(3-5-9)15-13(19)17-16-12(18)10-6-7-11(14)21-10/h2-7H,1H3,(H,16,18)(H2,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYJPUXITFQHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-bromofuran-2-yl)carbonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-1,3-benzodioxol-5-yl-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide](/img/structure/B4756404.png)
![3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzaldehyde N-phenylthiosemicarbazone](/img/structure/B4756409.png)


![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B4756434.png)
![N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4756438.png)
![1-benzyl-6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4756445.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4756461.png)
![N-allyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B4756464.png)

![N-[2-(aminocarbonyl)phenyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4756481.png)

![1-(4-methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4756489.png)
![1-(2-methoxy-5-methylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4756492.png)